Antibacterial Activity Profile
Compound 2h (4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde) was evaluated for antibacterial activity against two Gram-positive and four Gram-negative strains alongside nine structural analogs [1]. At 25 µg/mL, 2h showed the largest inhibition zone against S. aureus (39.4 mm) among all tested compounds, outperforming the standard streptomycin (15 mm) and the potent analog 2i (27.8 mm) [1]. At 50 µg/mL, 2h maintained broad-spectrum activity with zones ranging from 57–67 mm [1].
| Evidence Dimension | Antibacterial inhibition zone (mm) at 25 µg/mL |
|---|---|
| Target Compound Data | S. aureus: 39.4 ± 0.05; B. subtilis: 28 ± 0.03; P. aeruginosa: 40 ± 0.041; E. coli: 32 ± 0.03; S. dysenteriae: 29 ± 0.19; S. typhi: 30 ± 0.13 |
| Comparator Or Baseline | Streptomycin standard: S. aureus: 15; B. subtilis: 34; P. aeruginosa: 41.5; E. coli: 29.3; S. dysenteriae: 48; S. typhi: 33. Analog 2i (3-chloro-4-fluoro): S. aureus: 27.8 |
| Quantified Difference | 2h inhibition zone vs S. aureus is 24.4 mm larger than streptomycin and 11.6 mm larger than 2i |
| Conditions | Microplate reader-based high-throughput screening; 25 µg/mL compound concentration; 24 h incubation at 37 °C; S. aureus ATCC 25923, B. subtilis ATCC 6633, etc. |
Why This Matters
2h's superior potency against S. aureus relative to both the clinical standard and a close analog makes it a prioritized candidate for anti-staphylococcal lead optimization.
- [1] Ali, S.; Rasool, N.; Zubair, M.; et al. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules 2013, 18, 14711–14725. View Source
